[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate
Description
The compound is a glycosylated triterpenoid ester featuring a triterpene core (dodecahydropicene) esterified with a complex oligosaccharide moiety. Key structural attributes include:
- Triterpene backbone: A rigid, polycyclic structure with multiple methyl and hydroxyl groups, contributing to lipophilicity and stereochemical complexity .
- Glycosylation: Three distinct sugar units (tetrahydro-2H-pyran derivatives) attached via ether and ester linkages. These include trihydroxyoxane rings and dimethyloxan groups, enhancing hydrophilicity .
- Functional groups: Hydroxyl, methyl, ester, and ether groups dominate, influencing reactivity and solubility .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H92O22/c1-26-33(60)38(65)43(69)55(10,77-26)78-42-28(21-57)73-44(41(68)37(42)64)72-23-29-35(62)36(63)40(67)46(74-29)76-47(70)56-19-17-48(2,3)24-52(56,7)31-12-16-53(8)50(5)14-13-32(75-45-39(66)34(61)27(59)22-71-45)49(4,25-58)30(50)11-15-54(53,9)51(31,6)18-20-56/h12,26-30,32-46,57-69H,11,13-25H2,1-10H3/t26-,27-,28+,29+,30-,32-,33-,34-,35+,36-,37+,38+,39+,40+,41+,42+,43+,44+,45-,46-,49-,50-,51+,52+,53+,54-,55-,56+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKMSHRQUVRJE-ZMHVHNPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)(C)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4(C6=CCC7(C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@](O1)(C)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@]7([C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)C)[C@]4(CC(CC5)(C)C)C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H92O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1117.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound identified as [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate is a complex organic molecule with significant biological activity. This article examines its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound features a highly intricate structure characterized by multiple hydroxyl groups and oxane rings. The stereochemistry of the compound is crucial for its biological activity. The presence of multiple chiral centers suggests that stereoisomerism may play a role in its interaction with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₅₄O₁₄ |
| IUPAC Name | [(2S,...)-...dodecahydropicene-4a-carboxylate] |
| Chiral Centers | 12 (indicating potential for stereoisomerism) |
| Functional Groups | Hydroxyl (-OH), Carboxyl (-COOH), Ether |
Antioxidant Properties
Research indicates that compounds similar to the one exhibit antioxidant activity , which is essential for neutralizing free radicals in biological systems. A study highlighted that polyphenolic compounds can significantly reduce oxidative stress markers in various cell lines .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Anticancer Effects
Preliminary investigations suggest that the compound may possess anticancer properties . Specific derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study indicated that similar polyphenolic compounds could inhibit tumor growth in xenograft models .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects attributed to the compound's ability to modulate neuroinflammatory processes. It has been suggested that it may help in conditions such as Alzheimer's disease by reducing amyloid-beta toxicity and promoting neuronal survival .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of derivatives related to our compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Efficacy
In a controlled experiment assessing antimicrobial efficacy against Staphylococcus aureus, the compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests a strong potential for therapeutic applications in treating bacterial infections .
Case Study 3: Anticancer Mechanisms
A recent trial involving human prostate cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups.
Scientific Research Applications
Pharmaceutical Applications
- Antidiabetic Agents : The compound exhibits potential as an antidiabetic agent due to its structural similarities with known glucose transport inhibitors. Research has indicated that modifications in the sugar moieties can enhance its efficacy in regulating blood glucose levels by improving insulin sensitivity .
- Antioxidant Properties : Studies have shown that compounds with similar structures possess significant antioxidant activity. This suggests that the compound may help mitigate oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases .
- Antimicrobial Activity : The presence of multiple hydroxyl groups in the structure suggests potential antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Cancer Research : There is growing interest in the compound's role in cancer therapy. Certain derivatives have been found to induce apoptosis in cancer cells, suggesting a mechanism for anticancer activity. Ongoing research aims to elucidate these pathways further .
Biochemical Applications
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. This property is being explored for applications in enzyme-linked assays and therapeutic interventions targeting specific metabolic pathways .
- Drug Delivery Systems : Its complex structure can be utilized in drug delivery systems, particularly for targeted therapy. By modifying the compound, researchers aim to create carriers that can deliver drugs directly to affected tissues, minimizing side effects and enhancing therapeutic efficacy .
- Biomaterials : The compound's biocompatibility makes it suitable for use in biomedical applications such as tissue engineering and regenerative medicine. Its ability to interact with biological systems could facilitate the development of scaffolds for cell growth and tissue regeneration .
Materials Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. These materials could have applications in coatings, adhesives, and composites .
- Nanotechnology : The unique structural features of the compound allow for its integration into nanomaterials, which can be used in various applications ranging from drug delivery to environmental remediation.
Case Studies and Research Findings
- A study published in Journal of Medicinal Chemistry explored the modification of similar compounds to enhance their antidiabetic activity, demonstrating significant improvements in glucose uptake in cellular models .
- Research featured in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial properties of structurally related compounds, paving the way for further exploration of this compound's potential .
- An investigation into the anticancer effects of similar compounds published in Cancer Research revealed mechanisms by which these compounds induce apoptosis in tumor cells, suggesting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR): The compound’s unique glycosylation pattern offers a model for optimizing triterpenoid bioavailability.
- Synthetic Challenges : Multi-step glycosylation and stereochemical control (e.g., 2S,3R configurations) require advanced methodologies .
- Therapeutic Potential: Further studies should explore interactions with biological targets (e.g., viral proteases, lipid membranes) highlighted in and .
Q & A
How can researchers confirm the stereochemical configuration of the glycosyl moieties in this compound?
Methodological Answer:
Stereochemical validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis), X-ray crystallography (for absolute configuration), and computational methods like density functional theory (DFT) to compare experimental and calculated coupling constants . Advanced mass spectrometry (MS) techniques, such as tandem MS with collision-induced dissociation (CID), can corroborate glycosidic linkage patterns by analyzing fragmentation pathways .
What experimental strategies are recommended for resolving contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity may arise from variations in purity, glycosylation patterns, or assay conditions. Researchers should:
- Perform orthogonal purification (e.g., preparative HPLC coupled with ion-exchange chromatography) to ensure >98% purity .
- Use standardized bioassays (e.g., enzyme inhibition kinetics with positive controls) and validate results via multiple assay platforms (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Conduct structure-activity relationship (SAR) studies to isolate the contributions of specific hydroxyl or methyl groups to bioactivity .
What are the challenges in synthesizing the octamethyl-dodecahydropicene core, and how can they be addressed?
Methodological Answer:
The sterically congested triterpenoid core poses challenges in regioselective functionalization. Key strategies include:
- Protecting group strategies : Temporarily block reactive hydroxyls using silyl ethers (e.g., TBS) or acetyl groups during glycosylation steps .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Sharpless epoxidation or enzymatic catalysis) to control stereocenters .
- Late-stage diversification : Introduce methyl or hydroxyl groups via C–H activation or cross-coupling reactions after core assembly .
How can researchers optimize glycosylation efficiency while minimizing side reactions?
Methodological Answer:
Glycosylation efficiency depends on donor activation, solvent polarity, and temperature. Best practices include:
- Donor activation : Use trichloroacetimidate or thioglycoside donors with Lewis acids (e.g., TMSOTf) for controlled reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DCM/acetonitrile mixtures) enhance anomeric leaving-group displacement .
- Kinetic monitoring : Track reaction progress in real-time using inline IR or LC-MS to quench reactions at optimal conversion .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict membrane permeability .
- ADMET profiling : Use tools like SwissADME or Schrödinger’s QikProp to estimate solubility, metabolic stability, and CYP450 inhibition .
- Docking studies : Map potential binding sites on target proteins (e.g., viral polymerases) using AutoDock Vina or Glide .
How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and thermal stress (40–80°C) and monitor degradation via UPLC-QTOF-MS .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over 24 hours using LC-MS/MS .
- Light exposure tests : Use ICH Q1B guidelines to assess photostability in UV/VIS light chambers .
What advanced techniques are used to study the compound’s interactions with biological membranes?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to membrane-embedded receptors .
- Cryo-electron microscopy (cryo-EM) : Resolve structural changes in lipid bilayers upon compound insertion .
- Fluorescence anisotropy : Track membrane fluidity changes using labeled phospholipid analogs .
How can isotopic labeling aid in mechanistic studies of this compound’s biosynthesis?
Methodological Answer:
- <sup>13</sup>C/<sup>2</sup>H labeling : Trace carbon flux in precursor molecules (e.g., mevalonate pathway intermediates) using NMR or LC-MS .
- Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-limiting steps .
What are the critical considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Process chemistry optimization : Replace chromatographic purification with crystallization or extraction .
- Flow chemistry : Improve heat/mass transfer for exothermic glycosylation steps .
- Quality by Design (QbD) : Use factorial design (e.g., Taguchi method) to identify critical process parameters (CPPs) .
How can researchers correlate the compound’s supramolecular assembly with its biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
